molecular formula C20H20N2O4 B13088856 (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid

Cat. No.: B13088856
M. Wt: 352.4 g/mol
InChI Key: WBMAWIULUNXMLJ-KPZWWZAWSA-N
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Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc group provides a temporary protection for amino groups, allowing selective reactions to occur.

Biology

In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It helps in studying protein-protein interactions and enzyme mechanisms.

Medicine

In medicine, the compound is utilized in the development of peptide therapeutics. Its ability to protect amino groups makes it valuable in the synthesis of peptide drugs with high specificity and potency.

Industry

Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it essential for manufacturing peptide-based products.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group temporarily blocks the amino group, preventing unwanted reactions. This allows for selective deprotection and subsequent reactions to occur at specific sites.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid

Uniqueness

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for selective reactions and high specificity in peptide synthesis, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(2R,4S)-4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H20N2O4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11,21H2,(H,23,24)/t12-,18+/m0/s1

InChI Key

WBMAWIULUNXMLJ-KPZWWZAWSA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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